3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by the presence of a 1,2-oxazole ring fused with a carboxylic acid group and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then subjected to cyclization using acetic anhydride or a similar reagent to yield the isoxazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Isoxazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDYOFJHOCKES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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